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molecular formula Cl2OW B8713977 Tungsten(VI) oxychloride

Tungsten(VI) oxychloride

Cat. No. B8713977
M. Wt: 270.74 g/mol
InChI Key: BWKCCRPHMILRGD-UHFFFAOYSA-N
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Patent
US09180138B2

Procedure details

A flame-dried 500 mL flask was charged with 2,6-dibromophenol (1.20 g, 4.76 mmol), tungsten oxychloride (0.813 g, 2.38 mmol), and anhydrous toluene (25 mL). The resulting suspension was heated at reflux under nitrogen for 1 h, and then the solvent was evaporated in vacuo. The solid residue was broken up with a spatula and dried in vacuo for 30 min. To the residue were added toluene (160 mL), Et4Pb (1.54 g, 4.76 mL), and 702 (22 g, 131.0 mmol). The mixture was heated at 90° C. under nitrogen for 1.5 h. After being cooled to r.t., the mixture was filtered through a celite, and the celite was rinsed with t-BuOMe. The combined filtrates were washed with 1% NaOH soln, water, and brine, and concentrated by evaporation at reduced pressure. The residue was distilled (37-38° C./1 Torr) to give 13.06 g (71%) of 703 as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 5.67 (s, 2H, CH═CH), 4.14 (q, 2H, J=7.2 Hz, OCH2), 3.11 (pentuplet, J=7.6 Hz, 1H, CH), 2.65 (d, J=7.6 Hz, 4H, 2CH2), 1.27 (t, J=7.2 Hz, 3H, CH3).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.813 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

Identifiers

REACTION_CXSMILES
BrC1C=CC=C(Br)C=1O.[C:10]([CH:15]([CH2:19][CH:20]=[CH2:21])[CH2:16]C=C)([O:12][CH2:13][CH3:14])=[O:11]>O(Cl)Cl.[W].C1(C)C=CC=CC=1>[CH:15]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:16][CH:21]=[CH:20][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Quantity
0.813 g
Type
catalyst
Smiles
O(Cl)Cl.[W]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)(OCC)C(CC=C)CC=C
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to r.t.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a celite
WASH
Type
WASH
Details
the celite was rinsed with t-BuOMe
WASH
Type
WASH
Details
The combined filtrates were washed with 1% NaOH soln
CONCENTRATION
Type
CONCENTRATION
Details
water, and brine, and concentrated by evaporation at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (37-38° C./1 Torr)

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.06 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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